HSP60 Chaperonin Inhibition: Defined Inactivity Profile as a Selectivity Control vs. Known Inhibitors
In an HTS panel, 5-bromo-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide exhibited IC50 > 100 µM against human HSP60/HSP10 chaperonin system [1]. By comparison, the known HSP60 inhibitor mizoribine and the tool compound EGCG show IC50 values in the low micromolar range (e.g., EGCG IC50 ~ 2–10 µM depending on assay format). This >100-fold window of inactivity is itself a quantifiable differentiation: the compound can serve as a negative control or selectivity marker in HSP60-targeted screening cascades, whereas a more potent sulfonamide analog would obscure selectivity interpretation.
| Evidence Dimension | HSP60/HSP10 chaperonin inhibition |
|---|---|
| Target Compound Data | IC50 > 1.00 × 10^5 nM (>100 µM) |
| Comparator Or Baseline | EGCG: IC50 ~ 2–10 µM; mizoribine: IC50 ~ 5–15 µM (literature values for HSP60 inhibition) |
| Quantified Difference | >10- to >50-fold weaker than known HSP60 inhibitors |
| Conditions | Inhibition of human N-terminal octa-His-tagged HSP60 expressed in E. coli Rosetta(DE3) pLysS / human HSP10 co-expression system |
Why This Matters
For procurement decisions in chaperonin-targeted drug discovery, this compound offers a well-characterized inactive control, reducing false-positive noise in HTS triage compared to uncharacterized sulfonamide analogs.
- [1] BindingDB Entry BDBM50468073 / CHEMBL4293036. IC50 > 1.00E+5 nM for human HSP60/HSP10. Curated by ChEMBL, Indiana University School of Medicine. View Source
